molecular formula C24H19BrSi B1382048 (3-Bromophenyl)triphenylsilane CAS No. 185626-73-7

(3-Bromophenyl)triphenylsilane

Cat. No.: B1382048
CAS No.: 185626-73-7
M. Wt: 415.4 g/mol
InChI Key: WTYKIOBQNRWDQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromophenyl)triphenylsilane can be synthesized through the reaction of 1,3-dibromobenzene with chlorotriphenylsilane in the presence of n-butyllithium (n-BuLi) as a base. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and stirring for 12 hours. The product is then extracted, washed, dried, and recrystallized .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation under reduced pressure and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Catalysts like palladium or nickel are often used under inert atmospheres.

Major Products Formed:

Scientific Research Applications

(3-Bromophenyl)triphenylsilane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)triphenylsilane largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of new bonds and structures. The bromine atom provides a reactive site for further chemical modifications, while the triphenylsilane group imparts stability and unique electronic properties to the molecule .

Comparison with Similar Compounds

  • (4-Bromophenyl)triphenylsilane
  • (3-Iodophenyl)triphenylsilane
  • (3-Chlorophenyl)triphenylsilane
  • Triphenylsilane

Comparison: (3-Bromophenyl)triphenylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogens or positions, it offers distinct advantages in specific synthetic applications, particularly in forming stable intermediates and products .

Properties

IUPAC Name

(3-bromophenyl)-triphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKIOBQNRWDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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